Bio-THZ1 is synthesized from THZ1 through the addition of a biotin moiety, which allows for easier tracking and analysis in cellular assays. The original THZ1 compound was first reported in literature as a selective inhibitor targeting CDK7, with significant implications for transcriptional regulation in various cancer types .
Bio-THZ1 belongs to the class of small molecule inhibitors specifically targeting cyclin-dependent kinases. It is classified under kinase inhibitors, particularly those that covalently modify their targets to achieve inhibition.
The synthesis of Bio-THZ1 involves a straightforward chemical modification of THZ1. The primary method includes:
The synthetic route typically involves:
Bio-THZ1 retains the core structure of THZ1 while incorporating a biotin tag. The molecular formula can be represented as follows:
where , , , , and correspond to the specific numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
The structural integrity of Bio-THZ1 has been confirmed through spectroscopic methods, ensuring that the biotin addition does not interfere with its binding affinity for CDK7.
Bio-THZ1 undergoes specific chemical reactions primarily involving its interaction with CDK7. The key reactions include:
The reactions are analyzed using biochemical assays such as:
The mechanism by which Bio-THZ1 exerts its effects involves several steps:
Research has shown that treatment with Bio-THZ1 results in significant downregulation of MYC and MCL1 expression levels, contributing to induced apoptosis in cancer cells .
Bio-THZ1 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate an IC50 value around 3.2 nM for CDK7 inhibition, showcasing its potency .
Bio-THZ1 has several important applications in scientific research:
Cyclin-Dependent Kinase 7 serves as a master regulatory kinase with dual functions essential for cellular homeostasis. As the catalytic core of the Cyclin-Dependent Kinase-Activating Kinase complex (composed of Cyclin-Dependent Kinase 7, Cyclin H, and Maturation Promotion Factor 1), Cyclin-Dependent Kinase 7 phosphorylates the threonine residues within the T-loop activation segments of cell cycle Cyclin-Dependent Kinases 1, 2, 4, and 6. This post-translational modification is indispensable for their full enzymatic activity, thereby governing phase transitions in the cell cycle:
Concurrently, Cyclin-Dependent Kinase 7 operates within the general transcription factor IIH complex, where it phosphorylates the Carboxy-Terminal Domain of Ribonucleic Acid Polymerase II at serine residues 5, 7, and (indirectly) 2. This post-translational modification cascade facilitates:
Structural analyses reveal that dual phosphorylation at threonine-170 and serine-164 residues in Cyclin-Dependent Kinase 7's activation loop induces conformational reorganization. This creates an arginine-mediated interaction network among all three Cyclin-Dependent Kinase-Activating Kinase subunits, enhancing Cyclin-Dependent Kinase 7's catalytic efficiency toward Ribonucleic Acid Polymerase II Carboxy-Terminal Domain and non-Cyclin-Dependent Kinase substrates by 3-5 fold compared to unphosphorylated complexes [5].
Table 1: Key Substrates and Functions of Cyclin-Dependent Kinase 7
Functional Domain | Substrates | Biological Consequence |
---|---|---|
Cell Cycle Regulation | Cyclin-Dependent Kinase 1 (Thr161), Cyclin-Dependent Kinase 2 (Thr160), Cyclin-Dependent Kinase 4 (Thr172), Cyclin-Dependent Kinase 6 (Thr177) | Activation of cell cycle engines driving phase transitions |
Transcriptional Control | Ribonucleic Acid Polymerase II Carboxy-Terminal Domain (Ser5, Ser7), Cyclin-Dependent Kinase 9 (Thr186), SPT5 Carboxy-Terminal Repeat | Transcription initiation, elongation factor activation, chromatin remodeling |
Nuclear Receptor Signaling | Estrogen Receptor, Androgen Receptor, p53 | Phosphorylation-dependent modulation of transcription factor activity |
Oncogenic transformation frequently establishes transcriptional dependencies characterized by:
Cyclin-Dependent Kinase 7 occupies a nodal position in these processes, evidenced by:
Genome-wide expression analyses reveal that Cyclin-Dependent Kinase 7 inhibition disproportionately affects genes with super-enhancer architectures – genomic regions densely occupied by transcriptional coactivators and mediator complexes. These super-enhancers drive expression of oncogenic transcription factors, establishing a self-reinforcing transcriptional circuitry uniquely vulnerable to Cyclin-Dependent Kinase 7 blockade [6].
Table 2: Cancer Types with Documented Cyclin-Dependent Kinase 7 Dependencies
Cancer Type | Molecular Basis of Vulnerability | Preclinical Evidence |
---|---|---|
T-cell Acute Lymphoblastic Leukemia | RUNX1 super-enhancer dependency | THZ1 reduces global messenger ribonucleic acid by 96% at 12h; induces apoptosis at nanomolar concentrations |
Hormone Receptor-Positive Breast Cancer | Estrogen Receptor phosphorylation; Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 inhibitor resistance | Synergy with fulvestrant; overcomes palbociclib resistance |
Small Cell Lung Cancer | MYC amplification; transcriptional amplification | Cyclin-Dependent Kinase 7 inhibition induces genomic instability and immunogenic vulnerability |
Triple-Negative Breast Cancer | Enhanced E2F-driven transcription; basal-like transcriptional programs | Genetic silencing impairs proliferation and tumorigenicity |
The development of selective Cyclin-Dependent Kinase 7 inhibitors faced significant challenges due to adenosine triphosphate-binding site conservation across the kinome. A breakthrough emerged with THZ1 – a covalent inhibitor featuring:
THZ1 demonstrated irreversible inhibition kinetics (kinact/Ki = 103 nM⁻¹μS⁻¹) with low nanomolar potency against Cyclin-Dependent Kinase 7 (half maximal inhibitory concentration = 3.2 nM). Its mechanism involves:
Despite promising activity, THZ1 exhibited cross-reactivity with Cyclin-Dependent Kinase 12 and Cyclin-Dependent Kinase 13 due to homologous cysteine residues in their C-terminal domains. This polypharmacology obscured definitive attribution of phenotypic effects solely to Cyclin-Dependent Kinase 7 inhibition [3] [10].
To address this limitation and enable precise target validation, the bifunctional derivative bio-THZ1 was engineered through:
bio-THZ1 serves as a chemical biology tool with applications including:
The structural basis for bio-THZ1 selectivity resides in the bivalent engagement strategy: the phenylaminopyrimidine moiety occupies the adenosine triphosphate pocket while the extended linker positions the biotin tag within solvent-accessible regions without perturbing Cyclin-Dependent Kinase 7's catalytic function. This design enables target identification and validation studies critical for understanding Cyclin-Dependent Kinase 7 biology in oncology [6] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: